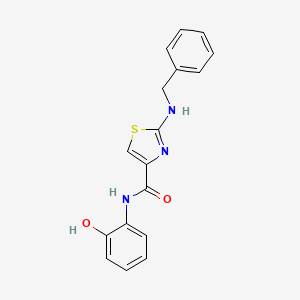

2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide

Description

2-(Benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted at position 2 with a benzylamino group and at position 4 with a 2-hydroxyphenyl carboxamide moiety. Its molecular formula is C₁₇H₁₆N₃O₂S (molecular weight: 335.39 g/mol).

Properties

IUPAC Name |

2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15-9-5-4-8-13(15)19-16(22)14-11-23-17(20-14)18-10-12-6-2-1-3-7-12/h1-9,11,21H,10H2,(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINILNCLLUSFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide typically involves the condensation of 2-aminothiophenol with benzylamine and a suitable carboxylic acid derivative. The reaction is often carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is then neutralized and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or hydroxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Materials Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from its dual substitution:

- Benzylamino group at position 2: Increases membrane permeability and receptor binding.

Comparative Analysis of Structural Analogs

The following table highlights structural and functional differences with similar thiazole derivatives:

| Compound Name | Structural Features | Unique Properties | Biological Activity | Reference |

|---|---|---|---|---|

| 2-(Benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide | Thiazole with benzylamino (position 2) and 2-hydroxyphenyl carboxamide (position 4) | High solubility due to hydroxyl group; moderate lipophilicity | Potential anticancer, antimicrobial | N/A |

| N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide | Dual benzothiazole and pyrimidine substituents | Chlorine substitution increases reactivity; pyrimidine enhances DNA interaction | Anticancer (enzyme inhibition) | |

| N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | Thiazole with isopropylamino and methylidene groups | High stability; moderate solubility | Antibacterial, anticancer | |

| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | Thiazole-oxazole hybrid with methoxyphenyl | Dual heterocyclic rings; methoxy group enhances CNS penetration | Antimicrobial, enzyme inhibition | |

| N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide | Branched alkyl and trimethoxybenzoyl substituents | High steric hindrance; modulates P-glycoprotein | Anticancer (drug resistance reversal) |

Physicochemical Properties

| Property | Target Compound | N-(6-chloro-1,3-benzothiazol-2-yl)-... () | N-[(2E)-4-methyl-... () |

|---|---|---|---|

| Molecular Weight | 335.39 g/mol | 292.74 g/mol | 292.36 g/mol |

| LogP | ~2.8 (predicted) | ~3.5 (chlorine increases lipophilicity) | ~2.5 (isopropylamino reduces LogP) |

| Hydrogen Bond Donors | 3 (NH, OH) | 2 (NH groups) | 2 (NH groups) |

| Synthetic Complexity | Moderate (multi-step amidation) | High (pyrimidine coupling) | Moderate (Schiff base formation) |

Biological Activity

The compound 2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiazole ring, which is known for its diverse biological activities. The presence of the benzylamino and hydroxyphenyl groups contributes to the compound's potential interactions with various biological targets.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that thiazole derivatives could inhibit cell growth through apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance anticancer activity, particularly through electron-donating substituents on the phenyl rings .

Antimicrobial Activity

Thiazole compounds have also shown promising antimicrobial properties. In particular, derivatives similar to this compound have been tested against a range of bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, comparable to standard antibiotics like norfloxacin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole derivatives. Some studies have reported that specific thiazole-based compounds exhibit protective effects in animal models of seizures. This activity is often linked to their ability to modulate neurotransmitter systems or ion channels involved in neuronal excitability .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that certain thiazole derivatives can inhibit acetylcholinesterase and β-secretase enzymes, which are crucial for managing cholinergic signaling and amyloid plaque formation respectively. This dual-target approach makes them promising candidates for multi-target therapies in Alzheimer's disease .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a thiazole derivative similar to this compound against human cancer cell lines. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent cytotoxicity. Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cancer progression through hydrophobic interactions and hydrogen bonding .

Study 2: Antimicrobial Activity

In another investigation, a series of thiazole derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(benzylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide with high purity?

- Methodological Answer : Synthesis involves multi-step organic reactions, including amidation and thiazole ring formation. Critical steps include:

- Reagent Selection : Use of coupling agents (e.g., HATU or DCC) for amide bond formation and catalysts like (S)-proline for stereochemical control .

- Reaction Optimization : Maintain inert conditions (nitrogen atmosphere) to prevent oxidation. Control pH (e.g., NaOH addition) and temperature during reflux (typically 80–100°C) to maximize yield and minimize side products .

- Purification : Post-synthesis, employ techniques like flash chromatography or preparative HPLC (e.g., using C18 columns with acetonitrile/water gradients) to achieve >98% purity .

Q. How can nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) be used to characterize this compound?

- Methodological Answer :

- NMR Analysis : Use and NMR to confirm structural integrity. For example, the benzylamino group’s protons appear as a singlet at δ 4.5–5.0 ppm, while the hydroxyphenyl moiety shows characteristic aromatic splitting patterns .

- HPLC Validation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time and peak symmetry are compared against standards. Gradient elution (e.g., 10–90% acetonitrile in water over 20 minutes) resolves impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as anticancer or antimicrobial effects?

- Methodological Answer :

- In Vitro Assays : Use cell viability assays (e.g., MTT or SRB) against cancer lines (e.g., MCF-7 or HeLa) at concentrations of 1–100 μM. Compare IC values with reference drugs like doxorubicin .

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, measure inhibition of EGFR tyrosine kinase activity via ADP-Glo™ kits .

- Mechanistic Profiling : Employ flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide staining) .

Q. How can discrepancies in synthesis yields or bioactivity data be resolved?

- Methodological Answer :

- Yield Optimization : Low yields (e.g., <10% in some analogues ) may arise from steric hindrance or unstable intermediates. Solutions include:

- Introducing protective groups (e.g., tert-butyl carbamate) for sensitive functional groups .

- Switching solvents (e.g., DMF for polar aprotic conditions) or catalysts (e.g., CuI for azide-alkyne cycloadditions) .

- Bioactivity Variability : Address batch-to-batch inconsistencies by re-testing purity (HPLC-MS) and ensuring consistent cell culture conditions (e.g., passage number, serum lot) .

Q. What strategies are effective for modifying the compound’s structure to enhance pharmacological properties?

- Methodological Answer :

- Substituent Variation : Replace the benzylamino group with fluorinated or electron-withdrawing groups (e.g., 3,4,5-trimethoxybenzoyl) to improve metabolic stability .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or triazole moieties to modulate solubility and target affinity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) to enhance oral bioavailability .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Photostability : Expose to UV light (λ = 320–400 nm) and assess structural integrity using NMR. Protect light-sensitive groups (e.g., hydroxyphenyl) with stabilizers like BHT .

Data Analysis and Interpretation

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., DNA gyrase for antimicrobial activity). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Develop regression models (e.g., CoMFA or Random Forest) using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.